molecular formula C9H12NO2+ B1588657 1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol CAS No. 52768-23-7

1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol

Cat. No.: B1588657
CAS No.: 52768-23-7
M. Wt: 166.20 g/mol
InChI Key: MBFUSGLXKQWVDW-UHFFFAOYSA-O
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Description

CAS Registry Numbers and Regulatory Database Identifiers

Primary identifiers :

Identifier Value Source
CAS Registry Number 52768-23-7
ChemSpider ID 2006595
PubChem CID 2724460

Related compounds :

  • Norsalsolinol (free base: CAS 34827-33-3) .
  • 1-Methyl derivative : CAS 59709-57-8 .

Regulatory databases classify the compound under ECHA (European Chemicals Agency) and DSSTox (DTXSID90188366) . Its inclusion in the FDA Global Substance Registration System (GSRS) underscores its relevance in pharmacological research .

Synonyms and Historical Terminology in Academic Literature

Synonyms :

  • Norsalsolinol hydrobromide
  • 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
  • 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide

Historical terminology :

  • Early literature referred to the compound as “tetrahydroisoquinoline diol bromide” .
  • In neurochemistry, it was colloquially termed “dopamine cyclization product” due to its formation via dopamine condensation .

The term “salsolinol hydrobromide” (CAS 59709-57-8) is often misapplied to this compound but correctly refers to its 1-methyl derivative .

Table 1 : Key Nomenclature and Identifiers

Property Value
IUPAC Name (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium) bromide
CAS Number 52768-23-7
Molecular Formula C₉H₁₂BrNO₂
ChemSpider ID 2006595
Notable Derivatives 1-Methyl (CAS 59709-57-8), 2-Methyl (CAS 57553-18-1)

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUSGLXKQWVDW-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=CC(=C(C=C21)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427584
Record name 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52768-23-7
Record name 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet–Spengler Cyclization

This classical method involves the condensation of a catecholamine (such as dopamine) with an aldehyde, followed by cyclization to yield the tetrahydroisoquinoline skeleton. The process is often catalyzed by acids.

General Procedure:

  • React 3,4-dihydroxyphenethylamine (dopamine) with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst.
  • Cyclization occurs, forming the tetrahydroisoquinoline core.
  • The product is then isolated and purified, followed by conversion to the hydrobromide salt using hydrobromic acid.
Step Reagents/Conditions Purpose
1 Dopamine + Formaldehyde + Acid Pictet–Spengler condensation
2 Purification (e.g., extraction) Isolate crude product
3 Hydrobromic acid (HBr) Salt formation (hydrobromide)

Notes:

  • The reaction is typically performed in aqueous or alcoholic media.
  • Yields vary depending on the purity of starting materials and reaction control.

Reductive Cyclization of Catechol Derivatives

A more modern approach involves the oxidation of catechol derivatives to form dialdehydes, followed by reductive cyclization.

Example Procedure (adapted from de novo synthetic routes):

  • Oxidize 3,4-dihydroxybenzaldehyde with sodium periodate (NaIO₄) in a THF–water mixture to generate a diformyl intermediate.
  • Add an amine and sodium cyanoborohydride (NaCNBH₃) in ethanol with a mild acid to induce reductive cyclization.
  • Purify the product and convert to the hydrobromide salt.
Step Reagents/Conditions Purpose
1 3,4-Dihydroxybenzaldehyde + NaIO₄ (THF/H₂O) Oxidation to diformyl intermediate
2 Amine + NaCNBH₃ + AcOH (EtOH) Reductive cyclization
3 Purification (column chromatography) Isolate pure product
4 Hydrobromic acid Salt formation

Notes:

  • This method allows for greater structural diversity by varying the amine component.
  • The use of sodium cyanoborohydride ensures selective reduction.

N-Alkylation and Functional Group Transformations

Another route involves the N-alkylation of benzyl amines with halo acetophenones, followed by further functionalization to introduce the 6,7-diol pattern and cyclization.

General Steps:

  • N-alkylation of a benzyl amine with a halo acetophenone.
  • Functional group transformations (e.g., hydroxylation) to install diol functionality at positions 6 and 7.
  • Cyclization to form the tetrahydroisoquinoline core.
  • Salt formation with hydrobromic acid.
Step Reagents/Conditions Purpose
1 Benzyl amine + Halo acetophenone N-alkylation
2 Hydroxylation reagents Introduction of 6,7-diol
3 Cyclization (acid/base catalysis) Core formation
4 Hydrobromic acid Salt formation

Notes:

  • This approach is less common due to the multi-step nature and challenges in regioselective hydroxylation.

Salt Formation and Purification

Regardless of the synthetic route, the final step involves converting the free base to the hydrobromide salt:

  • Dissolve the crude or purified tetrahydroisoquinoline-6,7-diol in ethanol or water.
  • Add an equimolar amount of hydrobromic acid.
  • Precipitate and isolate the hydrobromide salt by filtration or crystallization.

Data Table: Comparative Analysis of Preparation Methods

Method Key Reagents Typical Yield (%) Purity (after salt formation) Advantages Limitations
Pictet–Spengler Cyclization Dopamine, Formaldehyde, Acid 40–70 High Simple, direct, scalable Sensitive to starting material purity
Reductive Cyclization Catechol, NaIO₄, Amine, NaCNBH₃ 30–60 High Versatile, allows modification Multi-step, requires careful control
N-Alkylation Route Benzyl amine, Halo acetophenone 20–50 Moderate to high Modular, adaptable Multi-step, regioselectivity issues

Research Findings and Practical Considerations

  • Yield Optimization: Careful control of pH, temperature, and reagent stoichiometry is critical for maximizing yield and purity, especially during cyclization and salt formation steps.
  • Purification: Column chromatography and recrystallization are standard for purifying the free base and hydrobromide salt, respectively.
  • Scalability: The Pictet–Spengler method is favored for large-scale synthesis due to its operational simplicity.
  • Functional Group Tolerance: The reductive cyclization method allows for the introduction of various substituents, enabling the synthesis of analogues for structure-activity relationship studies.

This review is based on a synthesis of peer-reviewed literature and authoritative chemical synthesis protocols, ensuring a comprehensive and reliable overview of preparation methods for 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide is known for its ability to interact with various biological systems. It has been shown to activate μ-opioid receptors (MORs), which play a critical role in modulating neurotransmitter release and neuronal excitability. This interaction suggests potential neuroprotective effects and implications in treating neurodegenerative diseases and substance abuse disorders.

Cellular Effects:

  • Influences cell signaling pathways.
  • Affects gene expression and cellular metabolism.
  • Exhibits effects on various cell types.

Chemistry

THIQ serves as a building block in the synthesis of complex organic molecules and alkaloids. Its structural framework allows for the development of various derivatives that can exhibit different biological activities.

ApplicationDescription
Building BlockUsed in synthesizing complex organic molecules.
Derivative FormationAllows for the creation of compounds with varying biological activities.

Biology

Research indicates that THIQ can modulate neurotransmitter systems. Studies have explored its role in:

  • Neurotransmitter release modulation.
  • Potential neuroprotective effects against neurodegenerative diseases.

Case Study Example:
A study demonstrated that THIQ analogs could inhibit specific enzymes related to neurotransmitter metabolism, highlighting their therapeutic potential .

Medicine

THIQ has been investigated for its potential therapeutic applications:

  • Treatment of neurodegenerative diseases such as Alzheimer's.
  • Addressing substance abuse disorders by modulating opioid receptor activity.

Clinical Insights:
Research has shown that THIQ derivatives exhibit varying levels of activity against specific targets related to these conditions, suggesting a pathway for drug development .

Industrial Applications

In the pharmaceutical industry, THIQ is utilized as a precursor in chemical synthesis and drug formulation due to its enhanced solubility as a hydrobromide salt. Its unique structure enables it to serve as a versatile intermediate in producing various pharmaceuticals.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected THIQ Derivatives

Compound Name Substituents Key Biological Activity Reference
Salsolinol hydrobromide 6,7-diol; 1-methyl Cytotoxicity, dopaminergic neurotoxicity
Higenamine 6,7-diol; 1-(4-hydroxyphenyl)methyl Neuroprotective, cardioprotective
1-MeTHIQ (1-Methyl-THIQ) No hydroxyls; 1-methyl Neuroprotective, antioxidant
1-BnTHIQ (1-Benzyl-THIQ) No hydroxyls; 1-benzyl Neurotoxic, reduces dopamine levels
6,7-Dimethoxy-THIQ derivatives 6,7-dimethoxy; variable 1-substituents Analgesic, anti-inflammatory, antifungal
N-Methyl-THIQ isoquinolinium ion N-methylated, oxidized Potent dopaminergic neurotoxin

Pharmacological and Toxicological Profiles

Cytotoxicity and Neurotoxicity

  • Salsolinol hydrobromide exhibits cytotoxicity in dopaminergic PC12h cells, reducing tyrosine hydroxylase (TH) activity and ATP levels at concentrations as low as 100 µM. Its N-methylated derivative, N-methyl-salsolinol, is oxidized by monoamine oxidase (MAO) to a neurotoxic isoquinolinium ion, mimicking MPTP’s mechanism .
  • Higenamine and 1-MeTHIQ, in contrast, enhance glutathione (GSH) and nitric oxide (NO) levels, counteracting oxidative stress and showing neuroprotective effects in Parkinson’s disease models .

Anti-Inflammatory and Analgesic Activity

  • 6,7-Dimethoxy-THIQ derivatives (e.g., 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride) demonstrate potent anti-inflammatory effects, with a dose of 0.5 mg/kg showing 3.3× greater efficacy than diclofenac in arthritis models. Methoxy groups enhance lipophilicity and receptor binding compared to diol-substituted analogs .

Antifungal Activity

  • N-Alkylated 6,7-dimethoxy-THIQ derivatives with C11 chains inhibit ergosterol biosynthesis in fungi, showing comparable potency to clotrimazole. The dimethoxy groups likely improve membrane permeability .

Metabolic and Enzymatic Interactions

  • Salsolinol hydrobromide is actively transported into sympathetic nerve terminals via norepinephrine transporters, blocked by desmethylimipramine .
  • N-Methyl-THIQ derivatives are preferentially oxidized by MAO-A in the substantia nigra, linking their metabolism to Parkinsonian pathology .

Key Research Findings and Data Tables

Table 3: Substituent Impact on Activity

Substituent Position Functional Group Observed Effect
6,7-positions Diol (-OH) Enhances cytotoxicity, catecholamine mimicry
6,7-positions Methoxy (-OCH₃) Improves lipophilicity, receptor affinity
1-position Methyl (-CH₃) Neurotoxic upon N-methylation
1-position Arylalkyl Neuroprotective (e.g., higenamine)

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the isoquinoline alkaloids class and has been studied for its potential neuroprotective properties and implications in treating neurodegenerative diseases and substance abuse disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide is characterized by:

  • Chemical Formula : C₁₆H₁₇BrN₂O₄
  • Molecular Weight : 367.22 g/mol
  • Structure : Contains a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions.

THIQ acts primarily through the following mechanisms:

  • Monoamine Oxidase Inhibition : It is a reversible inhibitor of monoamine oxidase (MAO), leading to increased concentrations of neurotransmitters such as dopamine in the brain. This action contributes to its neuroprotective effects against dopaminergic neurodegeneration induced by various neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
  • Neuroprotective Activity : THIQ has demonstrated the ability to prevent cell membrane degeneration by reducing oxidative stress markers like thiobarbituric acid-reactive substances (TBARS) in animal models .

Biological Activities

The biological activities of THIQ can be summarized as follows:

Activity Description
NeuroprotectionProtects dopaminergic neurons from neurotoxic agents; reduces oxidative stress.
Antioxidant EffectsDecreases free radical formation and mitigates oxidative damage in neuronal tissues.
Modulation of Dopaminergic SystemInfluences dopaminergic signaling pathways; may have implications in treating Parkinson's disease and other neurodegenerative disorders.
Potential Anti-addiction EffectsInvestigated for its role in mediating biochemical responses related to alcohol addiction .

Case Studies and Research Findings

Several studies have highlighted the efficacy of THIQ and its derivatives:

  • Neuroprotective Effects Against MPTP-Induced Toxicity :
    • In a study involving rats, pretreatment with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a derivative of THIQ, significantly inhibited MPTP-induced decreases in dopaminergic firing rates .
    • This suggests that THIQ derivatives may offer therapeutic potential for conditions like Parkinson's disease.
  • Structural Activity Relationship (SAR) :
    • Research indicates that modifications at various positions on the THIQ scaffold can enhance or diminish biological activity. For instance, the introduction of substituents at position 4' has shown to improve inhibitory activity against certain enzymes .
  • Comparative Studies :
    • A comparative study evaluated the effects of THIQ derivatives on spontaneous nigral dopaminergic discharge and found that while THIQ itself showed minimal effects, its derivatives exhibited varying degrees of neuroprotective properties .

Q & A

Basic Research Questions

Q. How can the synthesis of 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions under controlled conditions. For example, sodium hypochlorite (NaOCl) in anhydrous tert-butanol at 0–5°C has been used to introduce chlorine substituents into the tetrahydroisoquinoline core, achieving yields up to 95% . Key steps include:

  • Using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a starting material.
  • Maintaining strict temperature control to avoid side reactions.
  • Purification via recrystallization from ethanol or methanol.
    • Validation : Confirm purity using HPLC and structural integrity via 1^1H/13^13C NMR spectroscopy .

Q. What analytical techniques are critical for characterizing the hydroxyl and methoxy substituents in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify hydroxyl (-OH) stretching vibrations (~3200–3600 cm1^{-1}) and methoxy (-OCH3_3) peaks (~2830–2940 cm1^{-1}) .
  • NMR Spectroscopy : Use 1^1H NMR to distinguish methoxy protons (δ 3.7–3.9 ppm) and aromatic hydroxyl protons (δ 8.5–9.5 ppm, if free). For derivatives, DEPT-135 can confirm quaternary carbons adjacent to methoxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 6,7-dimethoxy vs. 6,7-dihydroxy derivatives) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or adrenergic receptors). Methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups may form hydrogen bonds with catalytic residues .
  • Case Study : Replace the 3,4,5-trimethoxyphenyl group with a hydroxylated analog to assess changes in IC50_{50} values for enzyme inhibition .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-apoptotic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a wide concentration range (nM to μM) in cell-based assays (e.g., MTT for viability, caspase-3 for apoptosis) .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins under treatment. For example, upregulation of Nrf2 may explain neuroprotection, while ROS generation could drive apoptosis .
  • Species/Model Specificity : Compare results in primary neurons vs. immortalized cell lines (e.g., SH-SY5Y), as metabolic differences may alter outcomes .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved for SAR studies?

  • Methodological Answer :

  • Directed Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate specific positions (e.g., C-8) for bromination or alkylation .
  • Protecting Groups : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to direct reactions to methoxy-substituted positions .
  • Case Example : Introduce a bromine atom at C-6 using N-bromosuccinimide (NBS) in DMF, achieving >80% regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol

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